2-Propylnaphthalene
Overview
Description
2-Propylnaphthalene is an organic compound with the molecular formula C₁₃H₁₄. It is a derivative of naphthalene, where a propyl group is attached to the second carbon atom of the naphthalene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propylnaphthalene can be synthesized through several methods, including Friedel-Crafts alkylation. In this method, naphthalene reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound often involves catalytic processes that ensure high yield and purity. One common method is the catalytic hydrogenation of 2-propyl-1-naphthol, which involves the use of hydrogen gas and a metal catalyst such as palladium on carbon.
Chemical Reactions Analysis
Types of Reactions: 2-Propylnaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-propyl-1-naphthoic acid using oxidizing agents like potassium permanganate.
Reduction: Hydrogenation of this compound can yield 2-propyl-1,2,3,4-tetrahydronaphthalene.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, and a mixture of nitric acid and sulfuric acid for nitration.
Major Products:
Oxidation: 2-propyl-1-naphthoic acid.
Reduction: 2-propyl-1,2,3,4-tetrahydronaphthalene.
Substitution: 2-propyl-1-nitronaphthalene and 2-propyl-1-sulfonaphthalene.
Scientific Research Applications
2-Propylnaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the manufacture of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-propylnaphthalene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but its aromatic structure suggests it may participate in π-π interactions and other non-covalent interactions with biomolecules.
Comparison with Similar Compounds
Naphthalene: The parent compound, which lacks the propyl group.
1-Propylnaphthalene: An isomer with the propyl group attached to the first carbon atom.
Diisopropylnaphthalenes: Compounds with two isopropyl groups attached to the naphthalene ring.
Uniqueness: 2-Propylnaphthalene is unique due to its specific substitution pattern, which affects its chemical reactivity and physical properties Compared to naphthalene, it has different solubility and boiling point characteristics
Properties
IUPAC Name |
2-propylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14/c1-2-5-11-8-9-12-6-3-4-7-13(12)10-11/h3-4,6-10H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBNOHAXLHRIQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334132 | |
Record name | 2-propylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2027-19-2 | |
Record name | 2-propylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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